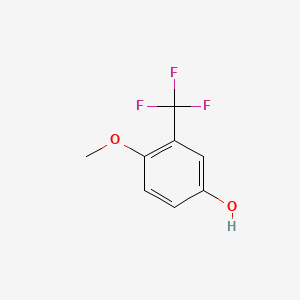

4-Methoxy-3-(trifluoromethyl)phenol

描述

Contextualization within Fluorinated Organic Compounds and Phenolic Structures

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. mdpi.comnih.gov Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile. mdpi.comnih.gov Phenolic structures, on the other hand, are a common motif in a vast array of biologically active natural products and synthetic compounds. The hydroxyl group of a phenol (B47542) can participate in hydrogen bonding and other crucial intermolecular interactions.

4-Methoxy-3-(trifluoromethyl)phenol synergistically combines the attributes of both these classes of compounds. The trifluoromethyl group, a potent electron-withdrawing substituent, and the methoxy (B1213986) group, an electron-donating group, create a unique electronic environment on the aromatic ring. This electronic push-pull effect, coupled with the inherent reactivity of the phenolic hydroxyl group, makes this compound a versatile building block in organic synthesis.

The trifluoromethyl (CF3) group is a key functional group in the development of pharmaceuticals and agrochemicals due to its ability to enhance the efficacy and properties of compounds. ontosight.aibohrium.com Its strong electron-withdrawing nature and compact size can improve a molecule's binding affinity to biological targets. mdpi.com The CF3 group can also increase lipophilicity and metabolic stability, which are desirable characteristics for drug candidates. ontosight.aimdpi.com

The methoxy (O-CH3) group is an ether functional group that can significantly alter the chemical and physical properties of a compound, such as its solubility and boiling point. ontosight.ai It is found in many natural products and is often introduced into synthetic compounds to improve their bioavailability and pharmacokinetic properties. ontosight.ai The presence of a methoxy group can also influence the preferred conformation of a molecule. nih.gov

The combination of these two moieties in this compound results in a molecule with a unique balance of electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of more complex molecules. Its phenolic hydroxyl group can be readily functionalized, and the aromatic ring can undergo various substitution reactions. For instance, it can be used in the synthesis of trifluoromethyl-containing phthalic acid diamides, which have applications as pesticides. nih.gov The compound's structure also makes it a valuable building block for creating libraries of compounds for drug discovery programs. chemscene.com The ability to modify the molecule at multiple positions allows for the fine-tuning of its properties to achieve desired biological activities or material characteristics.

Overview of Research Trajectories and Academic Significance

The academic significance of this compound stems from its utility in exploring new synthetic methodologies and in the design of novel functional molecules. Research involving this compound often focuses on developing efficient and selective methods for its synthesis and for its incorporation into larger, more complex structures.

The synthesis of fluorinated phenols has been an area of active research. Traditional methods often involve harsh reaction conditions. More recent advancements have focused on the development of milder and more selective catalytic methods. For example, the demethylation of corresponding methoxy derivatives using reagents like boron tribromide (BBr3) is a common strategy for synthesizing phenols. nih.gov The Ullmann coupling reaction, often catalyzed by copper, has been employed for the synthesis of related diaryl ether structures. nih.gov

The synthesis of the related compound 4-methoxy-3-(trifluoromethyl)aniline (B1361164) from 4-amino-2-(trifluoromethyl)phenol (B189850) highlights a synthetic route that could be adapted for this compound. This preparation involved a reaction with sodium hydride followed by iodomethane. nih.gov

Emerging research is likely to focus on the development of more efficient and sustainable methods for the synthesis of this compound and its derivatives. This includes the use of novel catalytic systems and flow chemistry techniques. Furthermore, the unique properties of this compound make it an attractive candidate for exploration in new areas of materials science, such as the development of organic light-emitting diodes (OLEDs) and other electronic materials. nih.gov The potential for this compound to serve as a scaffold for the development of new radiotracers for positron emission tomography (PET) imaging is another promising avenue for future research. nih.gov The exploration of its utility in the synthesis of novel bioactive molecules for a range of therapeutic areas remains a significant and largely untapped field of study.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C8H7F3O2 | nih.gov |

| Molecular Weight | 192.14 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage Temperature | 2-8 °C | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

4-methoxy-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPYTHVQEXWESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53903-59-6 | |

| Record name | 4-methoxy-3-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 4 Methoxy 3 Trifluoromethyl Phenol and Its Derivatives

Strategies for Regioselective Functionalization of Phenols

Achieving regioselectivity—the control of where chemical reactions occur on a molecule—is a significant challenge in the synthesis of substituted phenols. The hydroxyl and methoxy (B1213986) groups of precursors to 4-methoxy-3-(trifluoromethyl)phenol direct incoming electrophiles to specific positions on the aromatic ring, but often a mixture of products results. rsc.org Consequently, chemists have developed a range of techniques to achieve the desired substitution patterns with high precision.

Electrophilic Aromatic Substitution with Trifluoromethylthiolation Reagents

The introduction of the trifluoromethylthio (SCF3) group into aromatic systems is of great interest due to the unique electronic properties it imparts. Electrophilic aromatic substitution provides a direct pathway to install this functional group onto a phenol (B47542) ring.

A significant advancement in this area is the direct electrophilic trifluoromethylthiolation of phenols using reagents like N-(trifluoromethylsulfanyl)aniline in the presence of an acid promoter. rsc.org Research has demonstrated that this method can be highly regioselective. For phenols that are unsubstituted at the para position, the reaction exclusively yields the para-substituted trifluoromethylthiolated product. rsc.orgacs.org Conversely, if the para position is already occupied, the trifluoromethylthio group is directed to the ortho position. rsc.orgacs.org

This selectivity is influenced by the existing substituents on the phenol ring. For instance, the trifluoromethylthiolation of 3,4-dialkyl substituted phenols proceeds according to the Mills-Nixon effect, which describes how ring strain can influence the aromaticity and reactivity of the system. rsc.org Furthermore, this methodology has been successfully applied to complex molecules like estrone (B1671321) and estradiol, highlighting its utility in synthesizing biologically relevant compounds. rsc.org The reactivity of the phenol substrate is a key factor; highly reactive phenols such as catechol and pyrogallol (B1678534) react smoothly in the presence of a milder Lewis acid, while less reactive phenols may require a stronger acid promoter. rsc.org

| Substrate | Promoter | Product | Selectivity |

| Phenol (unsubstituted) | BF3·Et2O or Triflic Acid | para-SCF3 product | Exclusive para-selectivity rsc.orgacs.org |

| para-Substituted Phenol | BF3·Et2O or Triflic Acid | ortho-SCF3 product | Exclusive ortho-selectivity rsc.orgacs.org |

| Catechol/Pyrogallol | BF3·Et2O | Expected SCF3 product | Smooth reaction rsc.org |

| Less Reactive Phenols | Triflic Acid | Expected SCF3 product | Requires stronger acid rsc.org |

The choice of acid promoter is critical to the success and selectivity of the trifluoromethylthiolation reaction. Both Lewis acids, such as boron trifluoride etherate (BF3·Et2O), and Brønsted acids, like triflic acid (TfOH), have been effectively employed. rsc.orgacs.org Lewis acids activate the trifluoromethylthiolating reagent, making it more electrophilic and susceptible to attack by the electron-rich phenol ring. acs.orgnih.gov

In some cases, a dual catalytic system involving both a Lewis acid and a Lewis base can enhance the reaction's efficiency and regioselectivity. For example, the combination of iron(III) chloride as a Lewis acid and diphenyl selenide (B1212193) as a Lewis base has been shown to effectively promote the trifluoromethylthiolation of arenes, including phenols, under mild conditions. acs.orgnih.gov The Lewis acid activates the N-trifluoromethylthiosaccharin reagent, which then reacts with the Lewis base to generate a highly reactive trifluoromethylated selenium cation. This species then undergoes electrophilic aromatic substitution with the phenol. acs.org Brønsted acids, on the other hand, can protonate the trifluoromethylthiolating reagent, thereby increasing its electrophilicity. The strength of the Brønsted acid can be tailored to the reactivity of the phenol substrate. rsc.org

| Promoter Type | Example | Role in Trifluoromethylthiolation |

| Lewis Acid | Boron trifluoride etherate (BF3·Et2O), Iron(III) chloride rsc.orgacs.orgnih.gov | Activates the trifluoromethylthiolating reagent, increasing its electrophilicity. acs.orgnih.gov |

| Brønsted Acid | Triflic acid (TfOH) rsc.orgacs.org | Protonates the trifluoromethylthiolating reagent to increase its electrophilicity. rsc.org |

| Dual Catalysis | Iron(III) chloride / Diphenyl selenide acs.orgnih.gov | Lewis acid activates the reagent, which then reacts with the Lewis base to form a highly reactive electrophile. acs.org |

Etherification and Demethylation Techniques in Phenol Synthesis

The formation and cleavage of ether bonds are fundamental transformations in the synthesis of phenolic compounds. These techniques are essential for both protecting the hydroxyl group during other synthetic steps and for the final deprotection to yield the target phenol.

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, which involves the copper-catalyzed reaction of a phenol with an aryl halide. tandfonline.comwikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of milder and more efficient catalytic systems.

These improved systems often utilize a copper(I) catalyst in combination with a ligand. organic-chemistry.org The choice of ligand can significantly influence the reaction's efficiency and substrate scope. organic-chemistry.org For instance, the use of ligands like picolinic acid or pyrrole-2-carboxylic acid in combination with a copper(I) source and a suitable base, such as potassium phosphate (B84403) in DMSO, has been shown to be effective for the coupling of even challenging substrates, including sterically hindered phenols and heteroaryl halides. nih.gov The reaction is also sensitive to the electronic properties of the coupling partners; electron-poor aryl halides and electron-rich phenols tend to give higher yields. arkat-usa.org The solvent also plays a crucial role, with non-polar solvents like toluene (B28343) or xylene often being more effective than polar ones. arkat-usa.org

| Catalyst System | Base | Solvent | Key Features |

| CuI / Picolinic Acid | K3PO4 | DMSO | Effective for sterically hindered and heteroaryl substrates. nih.gov |

| CuIPPh3 | K2CO3 | Toluene or Xylene | Favors electron-poor aryl bromides and electron-rich phenols. arkat-usa.org |

| Copper(I) phenyl-acetylenide | - | - | Utilizes a stable and easily available copper(I) source. tandfonline.com |

| Cu2O / Ligand | Cs2CO3 | Acetonitrile | Mild conditions, tolerates sterically hindered partners. organic-chemistry.org |

The cleavage of aryl methyl ethers to reveal the corresponding phenols is a common final step in many synthetic sequences. Boron tribromide (BBr3) is a particularly effective and widely used reagent for this transformation. rsc.orgorgsyn.orgcommonorganicchemistry.com It is known for its ability to cleave methyl ethers under relatively mild conditions, often at or below room temperature in a solvent like dichloromethane. commonorganicchemistry.com

A key advantage of boron tribromide is its selectivity. It can cleave aryl methyl ethers without affecting many other functional groups. orgsyn.org Furthermore, it has been shown to be particularly useful for the selective demethylation of sterically hindered methoxy groups in polymethoxyarenes. rsc.orgpublish.csiro.aursc.org The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. core.ac.uk While boron trichloride (B1173362) can also be used, boron tribromide is generally the reagent of choice for complete demethylation due to the higher nucleophilicity of the bromide ion. rsc.orgpublish.csiro.au

| Reagent | Key Features | Selectivity |

| Boron Tribromide (BBr3) | Mild reaction conditions, high efficiency. commonorganicchemistry.com | Cleaves aryl methyl ethers, selective for sterically hindered methoxy groups. rsc.orgorgsyn.orgpublish.csiro.aursc.org |

| Boron Trichloride (BCl3) | Milder than BBr3. rsc.org | Can be used for selective demethylation, but BBr3 is often preferred for complete cleavage. rsc.orgpublish.csiro.au |

Synthesis via Cyclocondensation and Ring-Forming Reactions

Ring-forming reactions, particularly cyclocondensations, represent a powerful and convergent approach to constructing the substituted phenolic core of this compound. These methods build the aromatic ring from acyclic precursors, allowing for precise control over the substitution pattern.

A notable method for the regioselective synthesis of trifluoromethyl-substituted phenols is the titanium tetrachloride (TiCl₄)-mediated [3+3] cyclocondensation. This reaction involves the condensation of 1,3-bis(silyloxy)-1,3-butadienes with highly electrophilic three-carbon components. Specifically, the reaction with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one has been shown to produce functionalized 3-methoxy-5-(trifluoromethyl)phenols with excellent regioselectivity. The TiCl₄ acts as a Lewis acid, activating the electrophilic partner and directing the cyclization pathway to favor the formation of the phenolic ring system. This approach is highly valued for its ability to construct the densely functionalized aromatic core in a single, efficient step.

Table 1: TiCl₄-Mediated Cyclocondensation for Phenol Synthesis

| Reactant 1 | Reactant 2 | Lewis Acid | Primary Product Type | Regioselectivity |

| 1,3-Bis(trimethylsilyloxy)-1,3-butadiene | 4,4-Dimethoxy-1,1,1-trifluorobut-3-en-2-one | TiCl₄ | 3-Methoxy-5-(trifluoromethyl)phenol | Very Good |

In the landscape of cyclocondensation reactions, the choice of Lewis acid can significantly influence the reaction outcome, sometimes leading to the formation of heterocyclic byproducts instead of the intended aromatic compounds. When the cyclization of 1,3-bis(trimethylsilyloxy)-1,3-butadienes (with no substituent at the C-4 position) is mediated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me₃SiOTf) instead of TiCl₄, the reaction pathway shifts. Under these conditions, trifluoromethyl-substituted pyran-4-ones are formed as the major products. This diversion occurs because Me₃SiOTf promotes a different mode of cyclization, favoring the formation of the six-membered pyranone ring over the aromatization sequence that leads to phenols.

Derivatization Strategies from this compound Precursors

Once synthesized, this compound serves as a versatile precursor for a wide array of derivatives. Its functional groups—the hydroxyl, the methoxy, and the activated aromatic ring—provide multiple handles for chemical modification, enabling the synthesis of complex molecules such as pesticides and bicyclic heterocycles.

Phthalic acid diamides are a significant class of insecticides, and the incorporation of a trifluoromethyl group often enhances their potency and metabolic stability. nih.gov A plausible synthetic route to convert this compound into a pesticidal diamide (B1670390) involves several steps. First, the phenolic hydroxyl group can be converted into an amine via a multi-step sequence such as O-alkylation followed by a Smiles rearrangement or nitration followed by reduction.

This yields the corresponding 4-methoxy-3-(trifluoromethyl)aniline (B1361164). This aniline (B41778) derivative can then be coupled with a phthalic anhydride (B1165640) derivative (e.g., 3-iodophthalic anhydride) to form a phthalamic acid intermediate. Subsequent amidation of the remaining carboxylic acid with a second, typically aliphatic, amine yields the final N¹,N²-disubstituted phthalic acid diamide. Research has shown that phthalic acid diamides containing a trifluoromethylphenyl moiety exhibit excellent larvicidal activities against pests like Plutella xylostella. nih.gov

The phenolic scaffold is readily converted into various fused heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals.

Quinolines: The synthesis of a quinoline (B57606) ring from this compound can be achieved via classic named reactions, most notably the Skraup synthesis. wikipedia.orgyoutube.com This process requires an aniline derivative. Therefore, the phenol must first be converted to 4-methoxy-5-(trifluoromethyl)aniline, typically by nitration of the aromatic ring followed by catalytic reduction of the nitro group. The resulting aniline is then heated with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgyoutube.com This sequence of conjugate addition, cyclization, dehydration, and oxidation constructs the quinoline ring fused to the original benzene (B151609) ring.

Benzotriazoles: The synthesis of benzotriazoles generally proceeds from an ortho-phenylenediamine precursor. gsconlinepress.comijariie.comslideshare.net To prepare a benzotriazole (B28993) derivative from this compound, a synthetic sequence to generate 4-methoxy-5-(trifluoromethyl)benzene-1,2-diamine is necessary. This can be envisioned through a process of nitration, reduction, and functional group manipulation to install the second amino group. Once the o-phenylenediamine (B120857) is obtained, it is treated with sodium nitrite (B80452) in the presence of acetic acid or under pressure. ijariie.comgoogle.com This effects diazotization of one amino group, which is followed by spontaneous intramolecular cyclization to yield the stable benzotriazole ring system. gsconlinepress.com

Benzimidazoles: Similar to benzotriazoles, benzimidazoles are synthesized from o-phenylenediamine precursors. Using the same 4-methoxy-5-(trifluoromethyl)benzene-1,2-diamine intermediate described above, condensation with various aldehydes or carboxylic acids can produce a diverse library of 2-substituted benzimidazoles. The reaction with aldehydes is particularly common and can be catalyzed by various acids. This reaction involves the formation of a Schiff base with one amino group, followed by an intramolecular nucleophilic attack from the second amino group and subsequent aromatization to form the imidazole (B134444) ring.

Table 2: Aldehyde Reagents for Benzimidazole Synthesis from an o-Phenylenediamine Precursor

| Aldehyde Reagent | Resulting 2-Substituent on Benzimidazole |

| Benzaldehyde | Phenyl |

| p-Nitrobenzaldehyde | p-Nitrophenyl |

| Furan-2-carboxaldehyde | 2-Furyl |

| 1-Hexanal | Pentyl |

An alternative synthetic route to trifluoromethyl-substituted phenols involves the nucleophilic aromatic substitution (SₙAr) of a corresponding halobenzene. nih.gov For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, such as a trifluoromethyl (CF₃) group. nih.gov

In this method, a trifluoromethyl-substituted halobenzene (e.g., 4-chloro-2-methoxy-1-(trifluoromethyl)benzene) is treated with a strong nucleophile like sodium hydroxide (B78521) (NaOH) at elevated temperatures. The reaction proceeds through a two-step addition-elimination mechanism. First, the hydroxide nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing trifluoromethyl group, which stabilizes the intermediate and facilitates its formation. In the second step, the leaving group (halide ion) is eliminated, and the aromaticity of the ring is restored, yielding the sodium phenate intermediate. Subsequent acidification protonates the phenate to give the final phenol product. This SₙAr pathway is a cornerstone of industrial phenol synthesis for activated aryl halides. nih.gov

Iii. Reaction Mechanisms and Pathways Involving 4 Methoxy 3 Trifluoromethyl Phenol

Mechanistic Investigations of Hydrolytic Defluorination in Trifluoromethylphenols

The hydrolytic defluorination of trifluoromethylphenols (TFMPs) is a significant transformation, and understanding its mechanism provides insight into the environmental fate of such compounds. rsc.orgrsc.orgrsc.org While specific studies on 4-Methoxy-3-(trifluoromethyl)phenol are limited, extensive research on other TFMP isomers allows for a well-founded extrapolation of its behavior.

The position of substituents on the phenol (B47542) ring dramatically influences the rate of hydrolytic defluorination. Studies on 2-TFMP, 3-TFMP, and 4-TFMP have shown that deprotonation of the phenolic hydroxyl group is a critical prerequisite for the hydrolysis reaction to proceed. rsc.orgrsc.orgrsc.org The reactivity of TFMPs is strongly dependent on the deprotonation state of the phenol-OH. rsc.org

For instance, ortho and para-substituted TFMPs undergo complete defluorination, whereas 3-TFMP, the meta isomer, does not hydrolyze under similar conditions. rsc.orgrsc.orgrsc.org This difference in reactivity is attributed to the ability of the negative charge of the resulting phenolate (B1203915) to be delocalized through conjugation, which is essential for driving the subsequent elimination of fluoride (B91410) ions. rsc.org In the case of this compound, the para-methoxy group is an electron-donating group, which would increase the electron density on the ring and potentially affect the pKa of the phenolic proton. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing trifluoromethyl group would ultimately determine the kinetics of defluorination. The rate of hydrolysis is also favored at a higher pH. nih.gov

Table 1: Reactivity of Trifluoromethylphenol Isomers

| Compound | Position of -CF3 | Hydrolytic Defluorination |

| 2-Trifluoromethylphenol | ortho | Yes rsc.orgrsc.orgrsc.org |

| 3-Trifluoromethylphenol | meta | No rsc.orgrsc.orgrsc.org |

| 4-Trifluoromethylphenol | para | Yes rsc.orgrsc.orgrsc.org |

During the hydrolysis of TFMPs, the formation of specific intermediates has been identified. High-resolution mass spectrometry has revealed the presence of a benzoyl fluoride intermediate in the hydrolysis of 4-TFMP. rsc.orgrsc.org It is highly probable that the hydrolysis of this compound would also proceed through a similar intermediate, a substituted benzoyl fluoride. The initial loss of one fluoride ion from the trifluoromethyl group leads to the formation of a difluoromethylene group, which is then further hydrolyzed. Dimer-like transformation products have also been observed in the hydrolysis of 4-TFMP, suggesting complex subsequent reaction pathways. rsc.orgrsc.org

Density functional theory (DFT) calculations have been instrumental in elucidating the mechanism of defluorination, pointing towards an E1cb (Elimination Unimolecular conjugate Base) mechanism. rsc.orgrsc.orgrsc.org This mechanism is driven by a β-elimination process.

The key steps of the proposed E1cb mechanism are:

Deprotonation: The phenolic proton is abstracted by a base, forming a phenolate anion. rsc.org

Carbanion Formation: The negative charge on the phenolate is delocalized, facilitating the formation of a carbanion at the trifluoromethyl group.

Fluoride Elimination: A fluoride ion is eliminated from the trifluoromethyl group in a rate-determining step, leading to the formation of a reactive difluoro-p-quinomethide intermediate. nih.gov

Further Hydrolysis: The intermediate rapidly reacts with water to ultimately form the corresponding hydroxybenzoic acid. masterorganicchemistry.com

The presence of an electron-withdrawing group, such as the trifluoromethyl group, stabilizes the intermediate anion, a key characteristic of the E1cb mechanism. nih.gov The reaction is initiated by the deprotonated phenolate, and the negative charge delocalization through conjugation drives the β-elimination of a fluoride ion. rsc.org

Intramolecular Interactions and Tautomerism

The arrangement of atoms and the distribution of electrons within the this compound molecule give rise to specific intramolecular interactions and the potential for tautomerism.

In Schiff base derivatives of phenols, a tautomeric equilibrium between the enol-imine and keto-amine forms can exist. researchgate.net A study on a closely related compound, (E)-4-Methoxy-2-[3-(trifluoromethyl)phenyliminomethyl]phenol, revealed that it predominantly adopts the phenol-imine (enol-imine) tautomeric form. researchgate.net This stability is attributed to the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen, creating a stable six-membered ring motif (S(6)). researchgate.net It is highly likely that in appropriate derivatives of this compound, similar enol-imine tautomerism and stabilization via intramolecular hydrogen bonding would be observed. The presence of a hydrogen bond acceptor near a hydroxyl group can significantly stabilize the enol form. rsc.org

Iv. Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 3 Trifluoromethyl Phenol

Crystallographic Analysis and Supramolecular Assembly

Crystallographic techniques are indispensable for determining the precise atomic arrangement of a compound in its solid state. This analysis reveals not only the intramolecular structure but also how molecules interact with each other to form a stable, three-dimensional crystal lattice, an arrangement known as the supramolecular assembly.

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby determine the precise positions of atoms within the molecule. This provides unambiguous data on bond lengths, bond angles, and torsion angles, defining the molecule's exact geometry or conformation in the solid state.

A review of the current scientific literature did not yield a publicly available single-crystal X-ray diffraction study for 4-Methoxy-3-(trifluoromethyl)phenol. Consequently, specific crystallographic data, such as unit cell dimensions, space group, and precise molecular geometry, are not available at this time.

Hirshfeld Surface Analysis for Intermolecular Interactions (N-H⋯O, C-H⋯O, C-H⋯F, π⋯π Stacking)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. Derived from crystallographic data, the Hirshfeld surface provides a graphical representation of the regions of space where a molecule is in contact with its neighbors. This analysis can deconvolute the complex network of interactions into distinct contributions, such as hydrogen bonds and other close contacts.

This method is particularly useful for identifying and evaluating the strength of interactions like C-H⋯O, C-H⋯F, and π⋯π stacking, which are critical in the assembly of molecules containing fluorine and aromatic rings. While N-H⋯O interactions are also identifiable, they are not relevant to the structure of this compound, which lacks an N-H bond.

Analysis of Crystal Voids and Free Space in Crystal Packing

The analysis of crystal voids provides quantitative information about the empty spaces within a crystal lattice. This free space, which is not occupied by the electron density of the molecules, is an important characteristic of the crystal's packing efficiency. The size, shape, and distribution of these voids can influence the material's physical properties, such as its density and its ability to accommodate guest molecules. This analysis is performed computationally using the results from single-crystal X-ray diffraction.

Given the absence of a crystal structure determination for this compound in the reviewed literature, an analysis of its crystal voids and packing efficiency could not be conducted.

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide detailed information about a molecule's structure and the chemical environment of its atoms by probing the interaction of the molecule with electromagnetic radiation. Techniques like FT-IR and NMR are fundamental tools for structural confirmation and elucidation in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D COSY, HMQC, HMBC) for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic compounds in solution.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

¹³C NMR details the electronic environment of each carbon atom.

2D Correlation Spectroscopy (COSY) reveals scalar couplings between protons, typically those on adjacent carbons (²J or ³J coupling), helping to establish proton-proton connectivity.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) maps direct one-bond correlations between protons and the carbons they are attached to. uvic.camdpi.com

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the complete carbon skeleton and assigning quaternary carbons. uvic.camdpi.com

A comprehensive search of the scientific literature did not locate detailed experimental ¹H NMR, ¹³C NMR, or 2D NMR (COSY, HMQC, HMBC) data specifically for this compound. While spectral data exists for related compounds like 3-methoxyphenol (B1666288) and 4-(trifluoromethyl)phenol, a full, unambiguous assignment for the title compound based on published experimental results is not currently possible. rsc.orgchemicalbook.com

UV-Visible Spectroscopy for Electronic Transitions and Absorption Maxima

UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For this compound, the absorption of ultraviolet light is primarily governed by the electronic structure of the substituted benzene (B151609) ring, which acts as a chromophore. The presence of the methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and trifluoromethyl (-CF₃) groups on the aromatic ring influences the energy of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax).

The electronic spectrum of phenols and their derivatives, such as anisoles, typically displays characteristic absorption bands originating from π → π* (pi to pi star) and n → π* (non-bonding to pi star) transitions. researchgate.netshu.ac.uklibretexts.org The aromatic ring itself gives rise to intense π → π* transitions. uzh.ch The non-bonding electrons on the oxygen atoms of the hydroxyl and methoxy groups can undergo lower energy n → π* transitions. shu.ac.uklibretexts.org

The position and intensity of these absorption bands are sensitive to the nature of the substituents. Both the hydroxyl and methoxy groups are considered auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. slideshare.net Conversely, the electron-withdrawing trifluoromethyl group can also influence the spectral characteristics. While specific experimental λmax values for this compound are not detailed in the readily available literature, the expected transitions based on its functional groups can be summarized.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore/Functional Group | Expected Spectral Region |

| π → π | π → π | Substituted Benzene Ring | Ultraviolet (typically < 300 nm) |

| n → π | n → π | Hydroxyl (-OH), Methoxy (-OCH₃) | Ultraviolet (longer wavelength than π → π*) |

Note: The exact λmax values are dependent on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique can distinguish between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₈H₇F₃O₂. The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, and ¹⁶O), serves as a benchmark for experimental determination. An experimentally measured mass that closely matches the theoretical value, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₇F₃O₂ | |

| Theoretical Exact Mass | 192.039814 u | echemi.com |

| Nominal Mass | 192 u |

Note: The theoretical exact mass is a calculated value. Experimental HRMS data would provide a measured m/z value for comparison.

V. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For 4-Methoxy-3-(trifluoromethyl)phenol, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a 6-311++G(d,p) basis set, are commonly employed to model its properties in a gaseous phase, representing the state where the molecule is isolated and free from intermolecular interactions.

The initial step in computational analysis involves geometry optimization, a process where the molecule's structure is adjusted to find its most stable energetic state, known as the ground state. This process determines key structural parameters. For molecules similar in structure, DFT calculations have shown a high correlation between calculated and experimental values for bond lengths and angles.

The electronic properties are primarily understood through Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and lower stability. For related phenolic compounds, this gap is instrumental in predicting their biological and chemical activity.

Table 1: Representative Calculated Electronic Properties (Note: Data is illustrative based on typical values for similar phenolic compounds calculated via DFT/B3LYP methods.)

| Property | Value (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -1.98 |

| Energy Gap (ΔE) | 4.17 |

DFT calculations are a reliable method for predicting the vibrational (Infrared - IR) and electronic (Ultraviolet-Visible - UV-Vis) spectra of molecules. Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds in its optimized geometry. These calculated frequencies are often scaled by a factor (typically around 0.96) to correct for anharmonicity and other systematic errors inherent in the computational method, allowing for a more accurate comparison with experimental IR data.

The electronic absorption spectra (UV-Vis) are predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated maximum absorption wavelength (λmax) can then be compared with experimental spectra obtained in different solvents, providing insights into the electronic transitions, such as π→π* and n→π*, occurring within the molecule.

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data (Note: This table provides a hypothetical comparison for this compound based on standard computational methodologies.)

| Spectroscopic Data | Calculated Value | Experimental Value | Assignment |

| IR Frequency (cm⁻¹) | 3570 (scaled) | ~3550 | O-H stretch |

| 3080 (scaled) | ~3075 | Aromatic C-H stretch | |

| 1265 (scaled) | ~1260 | C-O-C stretch (methoxy) | |

| UV-Vis λmax (nm) | 280 | ~285 (in Ethanol) | π→π* transition |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). On an MEP map, red-colored areas indicate negative electrostatic potential, highlighting sites prone to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. For phenolic compounds, the region around the hydroxyl oxygen atom typically shows a high negative potential.

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. DFT calculations can predict the NLO properties of a molecule by computing its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀). The magnitude of the first-order hyperpolarizability is a key measure of a molecule's NLO activity. Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, tend to exhibit higher β₀ values. The calculated NLO properties are often compared to those of a standard reference material, like urea, to gauge their potential.

Table 3: Representative Calculated NLO Properties (Note: Values are illustrative, based on DFT calculations for similar aromatic compounds and presented relative to urea.)

| Parameter | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 95 x 10⁻²⁴ esu |

| First Hyperpolarizability (β₀) | 150 x 10⁻³⁰ esu |

| Relative β₀ (vs. Urea) | ~4x |

Thermodynamic Properties and Energy Frameworks

The hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen of the methoxy (B1213986) group can act as an acceptor. DFT methods are employed to calculate the strength of these intermolecular interactions, such as the formation of dimers. The hydrogen bond energy is typically calculated as the difference between the total energy of the hydrogen-bonded complex and the sum of the energies of the individual, isolated molecules (monomers). These calculations provide fundamental insights into the molecule's behavior in condensed phases and its interaction with other molecules, including biological targets. Studies on substituted phenols have shown that the position and electronic nature of substituents significantly influence the energy of these hydrogen bonds.

Dispersion Energy and Intermolecular Interaction Energy Studies

Computational investigations into the non-covalent interactions of this compound provide critical insights into its condensed-phase behavior, molecular recognition properties, and crystal packing. The interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates a complex electronic environment that dictates the nature and strength of its intermolecular forces. Theoretical studies, often employing Density Functional Theory (DFT) with dispersion corrections (DFT-D) or Møller-Plesset perturbation theory (MP2), are essential for dissecting these interactions.

Dispersion forces, arising from instantaneous fluctuations in electron density, are a significant component of the total intermolecular interaction energy in aromatic systems. For molecules like this compound, the presence of the polarizable aromatic ring and the trifluoromethyl group suggests that dispersion is a key contributor to molecular cohesion. Computational models that accurately account for these weak interactions are therefore crucial for realistic simulations.

The total intermolecular interaction energy is a sum of several components: electrostatic, exchange-repulsion, induction (polarization), and dispersion energies. The relative contributions of these components determine the geometry and stability of molecular dimers and larger aggregates. In the case of this compound, the permanent dipole moment influenced by the methoxy and trifluoromethyl substituents leads to significant electrostatic interactions. However, the large surface area of the molecule ensures that dispersion forces also play a substantial role.

Detailed computational analyses of structurally related trifluoromethyl-substituted aromatic compounds have revealed that C-H···F and C-H···O hydrogen bonds, as well as π-π stacking and C-F···π interactions, are prevalent. These studies underscore the importance of both electrostatic and dispersion components in the stabilization of the crystal lattice. For instance, the interaction energy can be decomposed to quantify the contribution of each type of force, providing a granular understanding of the molecular packing. While specific experimental or extensive theoretical studies on the intermolecular interaction energies of this compound are not widely available, data from analogous systems provide a strong basis for understanding its behavior.

Below are illustrative tables representing the kind of data generated from computational studies on intermolecular interaction energies for a hypothetical dimer of this compound. These tables are based on typical values and trends observed for similar substituted phenols and aromatic compounds.

Table 1: Calculated Intermolecular Interaction Energies for a Hypothetical this compound Dimer (kcal/mol)

| Dimer Configuration | Electrostatic Energy | Exchange-Repulsion Energy | Induction Energy | Dispersion Energy | Total Interaction Energy |

| Parallel-Displaced | -2.5 | 3.5 | -0.8 | -4.2 | -4.0 |

| T-Shaped | -3.0 | 4.0 | -1.0 | -3.5 | -3.5 |

| Head-to-Tail | -4.5 | 5.0 | -1.2 | -3.8 | -4.5 |

Note: These values are hypothetical and serve to illustrate the relative contributions of different energy components in typical intermolecular interactions for such a molecule.

Table 2: Contribution of Different Interaction Types to the Total Stabilization Energy in a Hypothetical Crystal Packing Scenario

| Interaction Type | Energy Contribution (kcal/mol) | Percentage of Total Energy |

| O-H···O Hydrogen Bonds | -5.8 | 40% |

| C-H···F Interactions | -3.5 | 24% |

| π-π Stacking | -2.9 | 20% |

| C-H···π Interactions | -1.5 | 10% |

| Other | -0.8 | 6% |

| Total | -14.5 | 100% |

Note: This table presents a hypothetical energy decomposition to illustrate the relative importance of various intermolecular forces in the solid state of a substituted phenol (B47542) like this compound.

These theoretical investigations are fundamental for predicting the crystal structure, understanding polymorphism, and designing new materials with desired physical properties. The balance between the strong directional interactions, such as hydrogen bonding, and the weaker, non-directional dispersion forces is what ultimately defines the supramolecular architecture of this compound.

Vi. Advanced Applications in Medicinal Chemistry and Agrochemicals

Development of Active Pharmaceutical Ingredients (APIs)

The unique electronic properties and structural motifs of 4-Methoxy-3-(trifluoromethyl)phenol and its close derivatives make them valuable starting points for the synthesis of novel APIs. The presence of the trifluoromethyl group can enhance the efficacy and pharmacokinetic profile of drug candidates. mdpi.com

While this compound is a phenol (B47542), its corresponding aniline (B41778), 4-Methoxy-3-(trifluoromethyl)aniline (B1361164), is a highly valuable fluorinated building block in drug discovery. ossila.comossila.com This aniline is readily synthesized from 4-amino-2-(trifluoromethyl)phenol (B189850), a closely related precursor. nih.gov These fluorinated aniline and anisidine building blocks are instrumental in medicinal chemistry for synthesizing a variety of substituted bicyclic heterocycles, which are core structures in many therapeutic agents. ossila.com The trifluoromethyl group in these building blocks is crucial for developing APIs with potential antitumor and antiviral activities. ossila.com The utility of such fluorinated motifs is further underscored by the development of complex diaryl ether-based drug candidates, which can be synthesized using related precursors. acs.org

Derivatives containing the methoxyphenyl moiety have shown promise in the development of anticancer agents. For instance, a series of 3-R-6-(4-methoxyphenyl)-7H- ossila.comossila.comnih.govtriazolo[3,4-b] ossila.comnih.govnih.govthiadiazine hydrobromides demonstrated antineoplastic activity against a wide range of cancer cell lines in studies conducted by the US National Cancer Institute. nuph.edu.ua These findings suggest that the 4-methoxyphenyl (B3050149) group is a valuable pharmacophore for creating new anticancer drugs. nuph.edu.ua Similarly, the trifluoromethyl group is a key component in many modern therapeutics. Isatin derivatives incorporating trifluoromethyl groups have been synthesized and have shown significant antiviral activity against viruses such as H1N1, HSV-1, and coxsackievirus B3. nih.gov The synergy of methoxy (B1213986) and trifluoromethyl groups on an aromatic ring thus presents a promising strategy for designing novel antitumor and antiviral drug candidates.

Carbonic anhydrases (CAs) are a family of metalloenzymes that are established therapeutic targets for various diseases, and their inhibition is a key area of drug discovery. escholarship.org Research has established that the phenol moiety can act as a "zinc-water binding group," enabling it to inhibit CA enzymes through a mechanism different from classical sulfonamide inhibitors. nih.gov

Studies on a range of substituted phenols have demonstrated their potential as inhibitors of various CA isoforms, including the cytosolic hCA I and hCA II. nih.govsigmaaldrich.com For example, phenol itself shows inhibitory activity against CA I and II, while other substituted phenols can achieve inhibition constants in the low micromolar range. nih.gov Lignans, a class of natural phenolic compounds, have also been identified as potent inhibitors of hCA I and II. acgpubs.org Although this compound has not been explicitly tested in these studies, the data on related phenolic compounds suggest that it and its derivatives are viable candidates for exploration as novel carbonic anhydrase inhibitors.

Table 1: Inhibition Constants (K_i) of Selected Phenolic Compounds Against Human Carbonic Anhydrase Isoforms I and II

| Compound | hCA I (K_i in µM) | hCA II (K_i in µM) | Source(s) |

| Phenol | 11.5 | 9.8 | nih.gov |

| 3,5-Difluorophenol | 33.9 | 163 | nih.gov |

| Clioquinol | 16.0 | 3.3 | nih.gov |

| Salicylic acid | 4003 | 870 | sigmaaldrich.com |

| Enterolactone (Lignan) | 1.27 nM | 1.11 nM | acgpubs.org |

Note: The data for Enterolactone is in nM, indicating significantly higher potency.

Phenolic compounds, particularly those with methoxy substitutions, are well-known for their antimicrobial properties. nih.gov Natural methoxyphenols like eugenol (B1671780) and vanillin (B372448) are effective against various foodborne pathogens and spoilage bacteria. nih.gov Research into derivatives of these natural phenols has helped to establish structure-activity relationships (SAR). For example, studies on eugenol, thymol, and carvacrol (B1668589) derivatives showed that the introduction of an allyl group consistently increased their potency in inhibiting and killing planktonic bacteria. nih.gov

Furthermore, novel methoxy phenol derivatives such as 4-methoxy-3-(methoxymethyl) phenol, isolated from natural sources, have demonstrated activity against a range of microorganisms. researchgate.net Schiff bases derived from phenolic compounds are also recognized for their potential antibacterial properties. nih.govresearchgate.net The SAR studies indicate that modifications to the phenolic scaffold, such as altering alkyl or ether substituents, can significantly impact antimicrobial efficacy. nih.govnih.gov This provides a rational basis for designing derivatives of this compound to develop new antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Methoxyphenol Compounds

| Compound | Target Organism | Activity Measure (IC_50 in mM) | Source(s) |

| Eugenol | S. aureus | 0.75 | nih.gov |

| Vanillin | S. aureus | 1.38 | nih.gov |

| Capsaicin | S. aureus | 0.68 | nih.gov |

| Eugenol | E. coli | >12.5 | nih.gov |

| Vanillin | E. coli | 6.56 | nih.gov |

Advanced Agrochemical Formulations

The principles of medicinal chemistry, particularly the use of fluorinated scaffolds, are directly applicable to the design of modern agrochemicals. The methoxy-trifluoromethyl-phenyl motif is of significant interest in this field for creating potent and effective pesticides.

The structural framework of this compound is highly relevant to the agrochemical industry. A very close derivative, 4-Methoxy-3-(trifluoromethyl)aniline, serves as a crucial intermediate in the synthesis of trifluoromethyl-containing phthalic acid compounds that are recognized as effective pesticides. nih.gov This highlights the value of the core structure in building complex agrochemical molecules.

Furthermore, research by agrochemical companies has shown that 2-methoxy-4-(trifluoromethyl)phenyl analogues possess high herbicidal activity. nih.gov Although these specific analogues showed some issues with crop selectivity, their potent biological activity confirms the importance of the methoxy-trifluoromethyl-phenyl scaffold in herbicide design. nih.gov The incorporation of trifluoromethyl groups is a common strategy in developing insect growth regulators as well, such as in the case of chlorfluazuron. nih.gov Therefore, this compound and its derivatives are valuable intermediates for the synthesis of a new generation of pesticides, including herbicides and insecticides.

Contribution to the Development of Herbicidal Compounds

While direct application of this compound as a commercial herbicide is not prominently documented, its structural motifs are significant in the design and synthesis of new herbicidal agents. The trifluoromethyl group is a key pharmacophore in many agrochemicals, known for enhancing metabolic stability and herbicidal efficacy. Research into novel herbicides has utilized closely related precursors, such as 3-(trifluoromethyl)phenol, to create complex molecules with potent bioactivity.

For instance, novel 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles have been synthesized and shown to exhibit moderate to good selective herbicidal activity against certain weed species like Brassica campestris L. researchgate.net This underscores the potential of trifluoromethyl-substituted phenols as foundational building blocks for developing new generations of herbicides. The methoxy group in this compound can further be modified to fine-tune the herbicidal properties, such as selectivity and soil mobility.

The strategic inclusion of the trifluoromethylphenol moiety is a key aspect of modern herbicide design, aiming to create compounds that are effective at lower application rates and possess novel modes of action to combat weed resistance.

Environmental and Transformational Studies of Related Compounds

The increasing use of pharmaceuticals and agrochemicals containing the aryl-CF3 motif has led to investigations into their environmental fate and the potential formation of persistent transformation products.

Formation as Transformation Products of Aryl-CF3 Pharmaceuticals and Agrochemicals

There is a recognized potential for compounds like this compound to be formed in the environment as transformation products of more complex aryl-CF3 containing pharmaceuticals and agrochemicals. For example, the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) is known to undergo degradation in aquatic environments. epa.gov While specific studies on the formation of this compound as a direct metabolite are not extensively available, the degradation pathways of larger molecules containing the trifluoromethylphenyl ether linkage could theoretically yield such phenolic compounds through cleavage of the ether bond.

Concerns Regarding Formation of Trifluoroacetic Acid (TFA) as a Persistent Pollutant

A significant environmental concern associated with the degradation of many trifluoromethyl-containing compounds is the formation of trifluoroacetic acid (TFA). achemblock.comnih.gov TFA is a highly persistent and mobile substance that is increasingly being detected in various environmental compartments, including rainwater and surface waters. achemblock.comnih.gov Its extreme persistence raises concerns about its long-term accumulation and potential impacts on ecosystems. achemblock.com

The photolytic degradation of trifluoromethylphenols has been identified as a source of TFA. epa.gov For example, the aqueous photolysis of 3-trifluoromethyl-4-nitrophenol (TFM) has been shown to produce TFA. epa.govnih.gov The yield of TFA is dependent on factors such as the substitution pattern on the phenol ring and the pH of the water. epa.govnih.gov This suggests that other trifluoromethylphenols, including this compound, could also contribute to the environmental load of TFA upon degradation.

Table 1: Photolytic Degradation of 3-trifluoromethyl-4-nitrophenol (TFM) and TFA Yield

| pH | Half-life (at 365 nm) | TFA Yield |

| 7 | 91.7 hours | 17.8% |

| 9 | 22 hours | 5.1% |

Data sourced from a study on the aqueous photolysis of TFM. epa.gov

Environmental Fate and Degradation Kinetics of Trifluoromethylphenols

The environmental fate of trifluoromethylphenols is influenced by a combination of physical, chemical, and biological processes. Compounds like trifluralin, a dinitroaniline herbicide containing a trifluoromethyl group, are known to be degraded by sunlight. epa.gov The persistence and mobility of these compounds in soil and water are key factors in determining their environmental impact.

The degradation kinetics of trifluoromethylphenols can vary significantly depending on the specific structure of the compound and the environmental conditions. For instance, the half-life of 3-trifluoromethyl-4-nitrophenol in an aerobic loamy sand sediment/water system was found to be 5.4 days, with the major degradation product being 4-amino-3-(trifluoromethyl)phenol. nih.gov The rate of degradation is influenced by factors such as microbial activity, temperature, and the presence of other organic matter. acs.org While specific degradation kinetic data for this compound is limited, the behavior of structurally similar compounds provides valuable insights into its likely environmental persistence and transformation pathways.

常见问题

Basic: What are the key considerations for optimizing the synthesis of 4-Methoxy-3-(trifluoromethyl)phenol?

Methodological Answer:

The synthesis involves methylating 4-amino-2-(trifluoromethyl)phenol using iodomethane in dichloromethane with sodium hydride as a base. Key parameters include:

- Reaction Time : Extended stirring (48 hours at room temperature) ensures complete methylation .

- Purification : Slow evaporation of ethanol yields high-purity crystals (7 days).

- Stoichiometry : Excess iodomethane (3 equivalents) drives the reaction to completion.

- Safety : Sodium hydride requires handling under inert conditions due to its reactivity with moisture.

Basic: How can spectroscopic and crystallographic methods characterize the structure of this compound?

Methodological Answer:

- X-ray Crystallography : The crystal structure reveals intramolecular C–H···F interactions (C6–H6A···F3, 2.34 Å) and intermolecular N–H···F/N hydrogen bonds stabilizing the lattice. Bond distances (e.g., C–O: 1.36 Å, C–F: 1.33–1.35 Å) align with trifluoromethyl-substituted aromatics .

- NMR : NMR detects the -CF group as a singlet (~-60 ppm), while NMR shows methoxy protons at ~3.8 ppm and aromatic protons as a multiplet .

Basic: What physicochemical properties (e.g., acidity, solubility) are critical for handling this compound?

Methodological Answer:

- Acidity : The -CF group is strongly electron-withdrawing, lowering the pKa (~8–9) compared to phenol (pKa ~10). This enhances solubility in basic aqueous solutions .

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DCM, ethanol) but poorly soluble in water. Crystallization in ethanol is optimal .

Advanced: How do intermolecular interactions in the crystal lattice influence the compound’s stability?

Methodological Answer:

The crystal structure is stabilized by:

- N–H···F/N Bonds : N–H0A···F1 (2.89 Å) and N–H0B···N (2.95 Å) form a 3D network.

- C–H···F Interactions : C1–H1C···F2 (2.42 Å) contributes to layer stacking.

These interactions were refined using SHELXL with riding H-atom constraints (U(H) = 1.2–1.5×U) .

Advanced: How does the electronic effect of the -CF3_33 group impact reactivity in downstream applications (e.g., pesticide intermediates)?

Methodological Answer:

- Electron-Withdrawing Effect : The -CF group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the methoxy group.

- Pesticide Synthesis : As an intermediate, it undergoes coupling reactions (e.g., Ullmann or Suzuki) to form phthalic acid derivatives. Byproducts like unreacted phenol can be minimized via HPLC monitoring (C18 column, acetonitrile/water mobile phase) .

Advanced: What analytical methods resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Assigns overlapping aromatic signals and confirms regiochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (Exact mass: 192.1352 for CHFO) .

- X-ray Diffraction : Resolves ambiguities in substituent orientation, as seen in the 8.7° dihedral angle between the methoxy group and benzene ring .

Advanced: How can computational modeling predict the compound’s behavior in catalytic systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。